1-(Acridin-9-yl)ethan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-acridin-9-ylethanol |
InChI |
InChI=1S/C15H13NO/c1-10(17)15-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,17H,1H3 |
InChI Key |
DRQPJOQXMJWHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CC2=NC3=CC=CC=C31)O |
Origin of Product |
United States |
Significance of the Acridine Core in Organic and Material Sciences
The acridine (B1665455) core, a planar structure of three fused rings, is a significant scaffold in both organic and material sciences. wikipedia.org Structurally related to anthracene (B1667546) with a nitrogen atom replacing one of the central CH groups, acridine's unique electronic properties and rigid, conjugated structure make it a valuable building block for a variety of applications. wikipedia.orgacs.org Its electron-donating capacity and notable optoelectronic properties have led to its use in the development of hole transport materials for perovskite solar cells and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The ability of the acridine ring to intercalate into DNA has also made it a key component in the design of various therapeutic agents. nih.govontosight.ai
Overview of 9 Substituted Acridine Derivatives in Contemporary Chemical Research
The C9 position of the acridine (B1665455) ring is particularly reactive towards nucleophilic substitution, making it a prime site for chemical modification. pharmaguideline.com This has led to the synthesis of a vast array of 9-substituted acridine derivatives with a wide range of biological activities. nih.govresearchgate.net Much of the research in this area has been driven by the quest for new anticancer agents, as many 9-substituted acridines have been found to exhibit potent antitumor activity, often through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. nih.govnih.govresearchgate.net Beyond oncology, these derivatives have been investigated for their antimalarial, antibacterial, and antiviral properties. nih.gov The synthesis of these compounds has been a focus of medicinal and organic chemists, with various methods developed to create targeted acridine skeletons and modify naturally occurring acridone (B373769) alkaloids. researchgate.nettandfonline.com
Structural Context of 1 Acridin 9 Yl Ethan 1 Ol Within the Acridine Family
Strategies for the Preparation of 9-Substituted Acridine Precursors
The synthesis of this compound is critically dependent on the availability of acridine precursors functionalized at the C9 position. The electron-deficient nature of the C9 carbon makes it a prime target for chemical modification. pharmaguideline.comptfarm.pl Methodologies largely concentrate on two key intermediates: acridine-9-carbaldehyde (B184197) (and related ketones) and 9-chloroacridine (B74977). These compounds serve as versatile platforms from which a wide array of 9-substituted acridines, including the desired ethanol (B145695) derivative, can be accessed.
Synthesis of Acridine-9-Carbaldehyde and Related Ketones
Acridine-9-carbaldehyde is the most direct precursor to this compound. It is a bioactive compound used as a building block for various derivatives with potential antibacterial and antitumor activities. medchemexpress.com The primary strategies for its synthesis involve the oxidation of 9-methylacridine (B196024) or, less commonly, direct formylation at the C9 position.
The oxidation of the methyl group of 9-methylacridine is a common and effective method for producing acridine-9-carbaldehyde. Various oxidizing agents and catalytic systems have been developed to achieve this transformation. Early attempts to directly oxidize 9-methylacridine to acridine-9-carboxylic acid, a related derivative, were reported to yield only unchanged starting material. acs.org However, specific conditions allow for the successful formation of the aldehyde.
One effective method involves the use of selenium dioxide (SeO₂) as the oxidant. nih.gov Another approach utilizes tert-butyl hydroperoxide as the oxidant in the presence of a vanadyl acetylacetonate (B107027) catalyst, with chloroform (B151607) as the solvent, heated for several hours to yield the corresponding carboxylic acid, which can be related back to the aldehyde precursor. evitachem.com The condensation of 9-methylacridine with formaldehyde (B43269) has also been explored to create intermediate products that can lead to acridine-9-carboxylic acid. acs.orgacs.org
| Oxidant/Catalyst System | Substrate | Product | Notes |
| Selenium Dioxide (SeO₂) | 9-Methylacridines | Acridine-9-carbaldehydes | Yields can be good to excellent. nih.gov |
| tert-Butyl hydroperoxide / Vanadyl acetylacetonate | 9-Methylacridine | Acridine-9-carboxylic acid | Reaction heated between 80-120°C. evitachem.com |
| Chromium trioxide | 3-Bromo-4,5-dichloropyrogallol-2,6-dimethyl Ether | 3-Bromo-5-chloro-2,6-dimethoxy-p-benzoquinone | An example of a related oxidation, not directly on methylacridine. acs.org |
Direct formylation of the acridine nucleus at the C9 position is a less frequently documented approach compared to the oxidation of 9-methylacridine. The reactivity of the acridine ring system often favors substitution at other positions or requires specific activation. Some synthetic protocols achieve the synthesis of substituted quinolines and acridines through the formylation of an aniline (B41778) precursor followed by a cyclization reaction. researchgate.net For instance, a substituted N-(tert-butoxycarbonyl)aniline can be formylated, followed by condensation and cyclization to produce the acridine scaffold with the desired group at C9. researchgate.net However, methods describing the direct addition of a formyl group to a pre-existing acridine ring at the C9 position are not prominent in the literature, suggesting that the oxidation route from 9-methylacridine is more synthetically viable.
Functionalization of 9-Chloroacridine
9-Chloroacridine is a cornerstone intermediate in acridine chemistry. kronika.ac Its utility stems from the high reactivity of the chlorine atom at the C9 position, which acts as an excellent leaving group in nucleophilic substitution and cross-coupling reactions. clockss.orgrsc.org This allows for the introduction of a wide variety of functional groups, making it a versatile precursor for numerous acridine derivatives. kronika.acnih.gov The synthesis of 9-chloroacridine itself is often achieved by treating the corresponding acridone (B373769) with a chlorinating agent like phosphorus oxychloride (POCl₃). pharmaguideline.comresearchgate.net
The electron-deficient C9 position of 9-chloroacridine is highly susceptible to attack by nucleophiles. pharmaguideline.com This reactivity facilitates aromatic nucleophilic substitution (SNAr) reactions, where the chloride is displaced by a range of nucleophilic species. This method is widely used to synthesize 9-aminoacridines, 9-phenoxyacridines, and other derivatives. nih.govscinito.ai Reactions can be performed with amines, phenols, hydrazides, and thiols, often under basic conditions or with the assistance of microwave or ultrasonic irradiation to improve efficiency. kronika.acnih.govscinito.airesearchgate.net
| Nucleophile | Reagent Class | Product Class | Reference |
| Amines, Carbonyl hydrazides, Phenols | Various | 9-Substituted acridines | nih.gov |
| Carboxylic acids | Carboxylic acids | 9-Acyloxyacridines | clockss.org |
| Primary aromatic amines | Amines | 9-Anilinoacridines | kronika.ac |
| Tetracycline | Amines/Phenols | 9-(Tetracyclinyl)acridine derivative | scinito.ai |
| Amino(hydrazine, thioxo)-1,2,4-triazines | Heterocycles | 9-(Triazinyl)acridines | researchgate.net |
Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation, and palladium-catalyzed cross-coupling reactions are at the forefront of these methods for modifying 9-chloroacridine. The Suzuki-Miyaura coupling is particularly effective, reacting 9-chloroacridine with various aryl or alkyl boronic acids to produce 9-aryl and 9-alkyl acridines in high yields. thieme-connect.com
These reactions are typically catalyzed by palladium complexes, such as those supported on magnetic nanoparticles (e.g., NHC-Pd@SMNP), which offer the advantage of being efficient and recyclable. thieme-connect.com The choice of ligand, base (e.g., K₃PO₄), and solvent are crucial for optimizing the reaction yield and scope. thieme-connect.comscispace.com Other palladium-catalyzed reactions, such as Sonogashira coupling (with terminal alkynes) and Kharasch-type coupling (with Grignard reagents), have also been employed to introduce electron-withdrawing or electron-donating groups, respectively, at the C9 position. researchgate.net
| Coupling Reaction | Coupling Partner | Catalyst (example) | Product Class | Yield (example) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | NHC-Pd@SMNP | 9-Phenylacridine | >99% | thieme-connect.com |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | NHC-Pd@SMNP | 9-(4-Methoxyphenyl)acridine | 97% | thieme-connect.com |
| Suzuki-Miyaura | Thiophene-2-boronic acid | NHC-Pd@SMNP | 9-(Thiophen-2-yl)acridine | 93% | thieme-connect.com |
| Kharasch-type | Grignard reagents | Not specified | 9-Alkyl/Aryl-acridines | - | researchgate.net |
| Sonogashira | Terminal alkynes | Not specified | 9-Alkynyl-acridines | - | researchgate.net |
Reduction and Organometallic Addition Pathways to Acridinyl Alcohols
The synthesis of acridinyl alcohols, including the target compound this compound, can be effectively achieved through the transformation of carbonyl precursors. These pathways involve either the reduction of a carbonyl group or the addition of an organometallic reagent to it.
Reductive Transformations of Acridine-9-Carbaldehyde
The reduction of an aldehyde at the 9-position of the acridine ring system is a direct route to primary acridinyl alcohols. For instance, the conversion of acridine-9-carbaldehyde to (acridin-9-yl)methanol can be accomplished using standard chemical reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of aldehydes to primary alcohols. rushim.ru The acridine nucleus itself can be susceptible to reduction under certain conditions; for example, NaBH₄ in acidic media can reduce the heterocyclic rings. rushim.ru Therefore, reaction conditions must be carefully controlled to selectively target the aldehyde functionality. The transformation of complex dihydroacridine-9-carbaldehyde intermediates via reduction has also been noted in related chemical studies. researchgate.netresearchgate.net
Stereoselective Reduction Methods for Carbonyl Precursors
Achieving stereoselectivity in the synthesis of chiral alcohols from prochiral ketones is a significant area of chemical synthesis. For acridinyl ketones, such as 9-acetylacridine, reduction can lead to a racemic mixture of the corresponding secondary alcohol, this compound. To obtain a specific enantiomer, stereoselective reduction methods are necessary.
These methods can be broadly categorized:
Chiral Reducing Agents: The use of chiral hydride reagents, such as those derived from boron or aluminum modified with chiral ligands (e.g., B-chlorodiisopinocampheylborane, or "DIP-Chloride"), can provide high levels of enantioselectivity.
Catalytic Asymmetric Hydrogenation: This involves the use of a chiral transition metal catalyst (e.g., based on ruthenium or rhodium) in the presence of hydrogen gas to reduce the ketone.
Biocatalysis: Carbonyl reductase (CRED) enzymes are increasingly used for the asymmetric reduction of prochiral ketones to furnish chiral alcohols with high enantiomeric excess. almacgroup.com These enzymatic reactions are conducted under mild, physiological conditions and can be highly specific. almacgroup.comrsc.org The use of whole-cell biocatalysts or isolated enzymes often involves a cofactor regeneration system to be economically viable. almacgroup.comrsc.org A simple laboratory method for the stereoselective reduction of cyclic ketones to the most thermodynamically stable alcohol involves using lithium dispersion with hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O. nih.gov
Grignard and Organolithium Additions to Acyl Acridines
Organometallic reagents, particularly Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles that readily add to carbonyl groups. libretexts.org This provides a versatile method for creating tertiary alcohols or for synthesizing secondary alcohols from aldehydes.
To synthesize the target compound This compound , a tertiary alcohol, one could start from an acridine-9-carboxylic acid derivative, such as an ester (e.g., ethyl acridine-9-carboxylate). The reaction with two equivalents of a methyl-based organometallic reagent, like methylmagnesium bromide or methyllithium, would result in the formation of the desired tertiary alcohol. chemistrysteps.com The first equivalent performs an addition-elimination to form an intermediate ketone (9-acetylacridine), which is highly reactive and immediately attacked by the second equivalent of the organometallic reagent. saskoer.calibretexts.org
Alternatively, if the starting material is an acyl acridine like 9-acetylacridine , a single addition of a different Grignard or organolithium reagent can be used to generate a variety of other tertiary acridinyl alcohols. It is crucial to use anhydrous solvents and inert atmospheres for these reactions, as organometallic reagents are potent bases and react readily with water or acidic protons. libretexts.org
Multicomponent Condensation Reactions Involving Amino Alcohols
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. jocpr.comresearchgate.net A notable example leading to acridine derivatives involves the three-component condensation of an aromatic aldehyde, dimedone, and an amino alcohol. jocpr.comresearchgate.net This reaction, typically conducted by refluxing in ethanol, yields N-alkanol derivatives of 3,3,6,6-tetramethyl-9-aryl-decahydroacridine-1,8-dione. jocpr.comresearchgate.net While the acridine core in these products is hydrogenated, they represent an important class of analogous acridinyl alcohols. The amino alcohol acts as a reactant, incorporating its alcoholic side chain into the final structure. jocpr.comresearchgate.net
| Entry | Aromatic Aldehyde | Amino Alcohol | Solvent | Yield (%) | Reference |
| 1 | 4-chlorobenzaldehyde | 2-amino-2-methyl-1-propanol | Ethanol | 80.7 | researchgate.net |
| 2 | 4-methoxybenzaldehyde | 2-amino-2-methyl-1-propanol | Ethanol | 75.3 | researchgate.net |
| 3 | 4-nitrobenzaldehyde | 2-amino-2-methyl-1-propanol | Ethanol | 62.5 | researchgate.net |
| 4 | 4-chlorobenzaldehyde | Tris(hydroxymethyl)aminomethane | Pyridine | 61.8 | researchgate.net |
Green Chemistry Approaches in Acridinyl Alcohol Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly applied to the synthesis of heterocyclic compounds like acridines.
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgrsc.org This technique has been successfully applied to the synthesis of acridine derivatives.
Specifically, the three-component condensation reaction to form acridinediones (as described in 2.2.4) is significantly accelerated under microwave irradiation. researchgate.net A mixture of dimedone, an aromatic aldehyde, and an amino alcohol can be irradiated for just a few minutes, often in the absence of a solvent or using an eco-friendly solvent like water or ethanol, to afford the desired N-alkanol acridinedione derivatives in excellent yields. rsc.orgrsc.orgresearchgate.net This method aligns with green chemistry principles by improving energy efficiency and potentially reducing the need for volatile organic solvents.
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 5-6 hours | 62-80 | jocpr.com |
| Microwave Irradiation | 10 minutes | 80-91 | researchgate.net |
Catalyst Development for Efficient Preparations
The efficient synthesis of this compound and its analogs is contingent on the development of effective catalysts that can promote the key bond-forming reactions. Research has focused on several catalytic strategies, including photocatalysis and transition-metal catalysis, to achieve high yields and selectivity under mild conditions.
A significant area of development has been in the realm of dual catalysis, particularly combining acridine photocatalysis with transition metal catalysis. nih.govnih.govacs.org This approach enables the direct decarboxylative conjugate addition of carboxylic acids, which can serve as stable radical precursors without the need for pre-activation. nih.govacs.org In this dual catalytic system, a visible light-driven acridine photocatalyst works in concert with a copper catalyst. nih.gov Mechanistic studies suggest that an acridinyl radical intermediate is formed, which facilitates the redox turnover of both the acridine and copper catalytic cycles. nih.gov
Another avenue of catalyst development involves the use of ruthenium-based pincer complexes. acs.orgnih.gov A crystallographically characterized ruthenium complex, RuHCl(A-iPr-PNP)(CO), where A-iPr-PNP is 4,5-bis-(diisopropylphosphinomethyl)acridine, has been shown to catalyze the transformation of primary alcohols into their corresponding acetals in a neutral medium, liberating hydrogen gas in the process. acs.orgnih.gov This demonstrates the potential of acridine-based ligands in designing catalysts for alcohol transformations. In the presence of a base, this same ruthenium complex can catalyze the dehydrogenative coupling of alcohols to form esters. acs.orgnih.gov
Furthermore, novel ionic photocatalysts incorporating an acridine-based photosensitizer and a transition metal have been designed. acs.org An example is a copper-containing ionic photocatalyst (AIPC-Cu), which has been successfully applied to the photocatalytic decarboxylation of aromatic carboxylic acids and subsequent α-arylation of chromones and naphthoquinones. acs.org A key advantage of this type of catalyst is its stability and reusability; it has been shown to be used for up to eight cycles without a significant drop in product yield. acs.org The optimization of reaction conditions for this system identified potassium phosphate (B84403) (K₃PO₄) as the base and acetonitrile (B52724) as the solvent, with the reaction proceeding under visible light irradiation. acs.org
The development of heterogeneous catalysts for the synthesis of acridine derivatives has also been explored. For instance, sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H), a nanoporous heterogeneous acid catalyst, has been used for the one-pot, three-component synthesis of benzo[c]acridine derivatives. scielo.org.mx This catalyst has demonstrated high activity under solvent-free conditions. scielo.org.mx Similarly, silica (B1680970) iodide (SiO₂-I) has been employed as a heterogeneous catalyst for the one-pot, four-component cyclocondensation to produce 9-aryl-hexahydro-acridine-1,8-diones. nih.gov
Table 1: Catalyst Systems for Acridine Derivative Synthesis
| Catalyst System | Reaction Type | Key Features | Ref. |
|---|---|---|---|
| Acridine/Cu(MeCN)₄BF₄ | Dual Photocatalytic Decarboxylative Conjugate Addition | Visible light-driven; no pre-activation of carboxylic acid needed. | nih.gov |
| RuHCl(A-iPr-PNP)(CO) | Alcohol Dehydrogenation/Dehydrogenative Coupling | Catalyzes acetal (B89532) or ester formation from alcohols. | acs.orgnih.gov |
| AIPC-Cu (Ionic Photocatalyst) | Photocatalytic Decarboxylation/α-Arylation | Reusable catalyst with good stability. | acs.org |
| SBA-Pr-SO₃H | Three-Component Condensation | Heterogeneous, nanoporous acid catalyst; high activity in solvent-free conditions. | scielo.org.mx |
| SiO₂-I | Four-Component Cyclocondensation | Heterogeneous catalyst for acridine-dione synthesis. | nih.gov |
Reactivity Profile of the Secondary Alcohol Functionality
The secondary alcohol group in this compound is a key site for various chemical modifications, including esterification, etherification, oxidation, and dehydration reactions. The bulky and electron-withdrawing nature of the acridine moiety at the 9-position can influence the reactivity of this hydroxyl group.
Esterification and Etherification Reactions
The conversion of the secondary alcohol in this compound to esters and ethers represents a fundamental transformation.
Esterification: The esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides. For instance, reaction with acetic anhydride, often in the presence of a catalytic amount of acid or base, would yield 1-(acridin-9-yl)ethyl acetate. organic-chemistry.orgyoutube.com The reaction proceeds through nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the anhydride. youtube.com The use of a catalyst facilitates the reaction, which can often be performed under mild conditions. organic-chemistry.org
Etherification: The Williamson ether synthesis provides a classic route to ethers from alcohols. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org For this compound, treatment with a strong base like sodium hydride would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide, such as methyl iodide, would produce the methyl ether derivative. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions. wikipedia.org
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Acetic Anhydride | 1-(Acridin-9-yl)ethyl acetate | Esterification |
| This compound | Sodium Hydride, Methyl Iodide | 9-(1-Methoxyethyl)acridine | Etherification |
Oxidation Reactions to Carbonyl Derivatives
Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, 1-(acridin-9-yl)ethan-1-one. Several reagents are commonly employed for this transformation, offering varying degrees of mildness and selectivity.
Common oxidizing agents for secondary alcohols include pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride/DMSO), and Dess-Martin periodinane. PCC is a milder alternative to chromic acid and can effectively oxidize secondary alcohols to ketones. vaia.com The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. sigmaaldrich.com Dess-Martin periodinane is another selective and mild oxidant for converting alcohols to ketones. youtube.com
The general mechanism for these oxidations involves the formation of an intermediate where the alcohol's oxygen is bonded to the oxidizing agent, followed by an elimination step where a proton from the carbinol carbon is removed, leading to the formation of the carbon-oxygen double bond of the ketone.
| Oxidizing Agent | Description |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that oxidizes secondary alcohols to ketones. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride under basic conditions. |
| Dess-Martin Periodinane | A hypervalent iodine reagent that offers selective and mild oxidation. |
Dehydration Pathways
The dehydration of this compound would lead to the formation of 9-vinylacridine (B12955743). This elimination reaction can typically be achieved through acid-catalyzed or base-catalyzed pathways.
Acid-catalyzed dehydration involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon to form the double bond. vaia.comyoutube.comlibretexts.orgchemguide.co.ukdoubtnut.com For secondary alcohols, this often proceeds through an E1 mechanism involving a carbocation intermediate. libretexts.org
Research has shown the preparation of 9-vinylacridine through the dehydrobromination of 9-(α-bromoethyl)acridine, which is a related transformation. acs.orgacs.org This suggests that elimination reactions from the ethyl side chain at the 9-position of the acridine ring are feasible. The resulting 9-vinylacridine is a reactive monomer that can participate in further reactions. acs.orgtandfonline.com
Transformations Involving the Acridine Ring System
The acridine ring system is an electron-deficient heteroaromatic compound, which dictates its reactivity towards nucleophilic and electrophilic reagents.
Nucleophilic Addition Reactions to the Acridine Nucleus
The acridine ring is susceptible to nucleophilic attack, particularly at the 9-position, which has a low electron density. pharmaguideline.com This reactivity is a key feature of acridine chemistry. Even with a substituent at the 9-position, nucleophilic addition can still occur, especially if the acridine nitrogen is quaternized to form an acridinium (B8443388) salt, which further enhances the electrophilicity of the ring system. pharmaguideline.com
For instance, nucleophiles can add to the 9-position of acridinium salts, leading to the formation of acridan derivatives. This has been observed in studies of related acridinium compounds.
Electrophilic Substitution Pattern of the Acridine Moiety
Electrophilic substitution on the acridine ring generally occurs on the benzenoid rings. Due to the electron-withdrawing nature of the nitrogen atom, the acridine nucleus is deactivated towards electrophilic attack compared to benzene. The preferred positions for electrophilic substitution are the 2- and 7-positions. pharmaguideline.com
The presence of the 1-hydroxyethyl group at the 9-position, being an electron-withdrawing group after potential oxidation to a ketone or through inductive effects, would further deactivate the ring system towards electrophilic attack. However, under forcing conditions, electrophilic substitution such as nitration or halogenation would be expected to occur primarily at the 2- and 7-positions. For example, bromination of acridine in the presence of a Lewis acid catalyst would likely yield 2,7-dibromoacridine. libretexts.orgwikipedia.orgrsc.org Similarly, nitration using a mixture of nitric and sulfuric acid would be expected to introduce nitro groups at these positions. masterorganicchemistry.comresearchgate.netrsc.orgrsc.org Friedel-Crafts reactions on the acridine ring are also known to occur, although they can be challenging due to the deactivating effect of the nitrogen atom. sigmaaldrich.comjsynthchem.comjsynthchem.comorganic-chemistry.org
Ring-Opening and Cyclization Reactions in Related Systems
While specific examples of ring-opening and cyclization reactions involving this compound are not extensively documented, the principles can be understood by examining related acridine systems. The acridine framework is often synthesized through cyclization reactions. researchgate.netnih.gov For instance, the Bernthsen synthesis involves the condensation of a diphenylamine (B1679370) with a carboxylic acid, such as acetic acid, in the presence of zinc chloride to form a 9-substituted acridine. nih.govmdpi.com This process relies on an intramolecular cyclization to construct the central acridine ring.
Another relevant synthetic approach is the Friedlander synthesis, where a salt of anthranilic acid reacts with a cyclic enone to produce a 9-alkylacridine, again highlighting the importance of cyclization in forming the acridine core. mdpi.comptfarm.pl Furthermore, intramolecular cyclization of o-arylaminophenyl Schiff bases, promoted by zinc chloride, provides an efficient route to various acridine derivatives. researchgate.net
Conversely, ring-opening reactions can occur under specific conditions. For example, the oxidative cleavage of the acridine ring system with potassium permanganate (B83412) in an alkaline medium results in the formation of quinoline-2,3-dicarboxylic acid. pharmaguideline.comwikipedia.org This demonstrates that the tricyclic acridine structure can be opened, breaking the central ring.
In the context of related heterocyclic systems, acid-catalyzed ring-opening reactions of aziridines have been studied. rsc.org These reactions can proceed through different mechanisms, such as an A-2 mechanism, where the rate is dependent on both the aziridine (B145994) and the acid concentration. rsc.org The regioselectivity of these reactions is often controlled by electronic and steric factors. rsc.org While not directly involving acridines, these studies on other nitrogen-containing heterocycles provide valuable mechanistic parallels for potential ring-opening reactions of substituted acridines.
The synthesis of complex structures like spiro[acridine-9,3'-indoline]-1,2'(2H,10H)-dione derivatives involves a one-pot, three-component condensation reaction, showcasing a cyclization process to form the spirocyclic system. researchgate.net Similarly, the synthesis of dibenzo[a,c]acridines can be achieved through a tandem oxidation and cyclization of 2'-alkynylbiaryl-2-carbaldehydes and aryl amines. researchgate.net
The table below summarizes key cyclization reactions used in the synthesis of acridine derivatives.
| Reaction Name | Reactants | Product Type | Key Features |
| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | 9-Substituted Acridine | Zinc chloride catalyzed cyclization. nih.govmdpi.com |
| Friedlander Synthesis | Salt of Anthranilic Acid, Cyclic Enone | 9-Alkylacridine | High-temperature condensation and cyclization. mdpi.comptfarm.pl |
| Ullmann Synthesis | Primary Amine, Aromatic Aldehyde/Carboxylic Acid | Acridone | Involves cyclization followed by reduction and dehydrogenation to yield acridine. nih.govmdpi.com |
| Intramolecular Cyclization | o-Arylaminophenyl Schiff Bases | Acridine Derivatives | Promoted by zinc chloride. researchgate.net |
Reaction Mechanisms of Acridine Derivatives
The chemical reactivity of acridine and its derivatives is largely dictated by the electronic nature of the heterocyclic ring system. The presence of the nitrogen atom makes the ring electron-deficient, particularly at the 9-position, which influences the course of many chemical transformations. numberanalytics.com
Detailed Mechanistic Investigations of Synthetic Pathways
The synthesis of acridine derivatives often involves multi-step reactions with well-defined mechanisms. The Bernthsen synthesis, for example, proceeds through the initial formation of an N-acylated diphenylamine, which then undergoes an intramolecular electrophilic cyclization onto the adjacent aromatic ring, followed by dehydration to yield the acridine core. ptfarm.plslideshare.net
In the synthesis of acridine-1,8-diones, a one-pot, three-component reaction of an aldehyde, dimedone, and an amine source is often employed. researchgate.net The mechanism is believed to involve a series of condensations and cyclizations, often catalyzed by an acid or a heterogeneous catalyst. researchgate.net The catalyst plays a crucial role in activating the reactants and facilitating the key bond-forming steps. researchgate.net
Photocatalytic reactions involving acridines have also been mechanistically investigated. For instance, in the dual-catalytic decarboxylative conjugate addition, an acridine photocatalyst absorbs light and initiates a single-electron transfer process. nih.gov This generates an acridinyl radical, which then participates in the decarboxylation of a carboxylic acid. nih.gov The resulting alkyl radical can then add to an electron-deficient olefin. nih.gov Electron paramagnetic resonance (EPR) spectroscopy has been used to detect the formation of the key acridinyl radical intermediate, providing direct evidence for the proposed mechanism. nih.gov
The table below outlines the mechanistic steps in a dual-catalytic decarboxylative conjugate addition reaction involving an acridine photocatalyst.
| Step | Description | Key Intermediates |
| 1. Photoexcitation | The acridine photocatalyst absorbs light and is promoted to an excited state. | Excited-state acridine |
| 2. Single-Electron Transfer (SET) | The excited acridine accepts an electron from a suitable donor, such as an amine. | Acridinyl radical anion |
| 3. Protonation | The acridinyl radical anion is protonated to form an acridinyl radical. nih.gov | Acridinyl radical |
| 4. Decarboxylation | The acridinyl radical abstracts a hydrogen atom from a carboxylic acid, leading to its decarboxylation and the formation of an alkyl radical. | Alkyl radical |
| 5. Conjugate Addition | The alkyl radical adds to an electron-deficient olefin. | Carbon-centered radical |
| 6. Reduction and Catalyst Regeneration | The resulting radical is reduced, and the photocatalyst is regenerated to complete the catalytic cycle. | Final product, regenerated photocatalyst |
Role of the Acridine Nitrogen in Chemical Transformations
The nitrogen atom in the acridine ring is central to its chemical behavior. pharmaguideline.com Its lone pair of electrons confers weak basicity to the molecule, allowing it to be protonated by strong acids to form acridinium salts. ptfarm.plpharmaguideline.com This protonation significantly alters the electronic properties of the ring system, making it even more susceptible to nucleophilic attack.
In electrophilic substitution reactions, the acridine nitrogen directs incoming electrophiles to the benzenoid rings, typically at the 2- and 7-positions. pharmaguideline.com This is because the nitrogen atom deactivates the central pyridine-like ring towards electrophilic attack.
Furthermore, the nitrogen atom can be directly involved in reactions. It can be N-alkylated with alkyl halides to form N-alkyl acridinium salts. wikipedia.org The nitrogen can also be oxidized to an N-oxide. wikipedia.org In some reactions, the nitrogen atom can stabilize intermediates through resonance. The ability of the acridine nitrogen to act as an acceptor or donor of electrons is crucial in its diverse reactivity. nih.gov
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, the connectivity and chemical environment of each atom in 1-(Acridin-9-yl)ethan-1-ol can be established.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the acridine (B1665455) core and the aliphatic protons of the 1-hydroxyethyl side chain.
The eight aromatic protons on the acridine ring system would typically appear in the downfield region, from approximately 7.5 to 8.6 ppm, due to the deshielding effect of the aromatic currents. These protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with their neighbors.
The protons of the 1-hydroxyethyl group would appear in the upfield region. The methine proton (-CH(OH)-) is anticipated to be a quartet, shifted downfield by the adjacent electron-withdrawing acridine ring and the hydroxyl group, likely in the range of 5.5-6.0 ppm. The three protons of the methyl group (-CH₃) would appear as a doublet, coupled to the methine proton, at approximately 1.8-2.0 ppm. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration, typically appearing between 2.0 and 5.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Acridine H (8H) | 7.5 - 8.6 | m | - |
| -CH(OH)- (1H) | 5.5 - 6.0 | q | ~6.5 |
| -CH₃ (3H) | 1.8 - 2.0 | d | ~6.5 |
| -OH (1H) | 2.0 - 5.0 | br s | - |
Predicted data in a typical deuterated solvent like CDCl₃. m = multiplet, q = quartet, d = doublet, br s = broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 15 distinct carbon signals are expected, corresponding to the 13 carbons of the acridine ring and the 2 carbons of the ethanol (B145695) substituent.
The carbons of the acridine moiety are expected to resonate in the aromatic region, between approximately 120 and 150 ppm. The C-9 carbon, being directly attached to the nitrogen and the ethanol side chain, would likely be found at the more downfield end of this range. The carbons of the 1-hydroxyethyl group would appear in the aliphatic region. The methine carbon (-CH(OH)-) would be deshielded by the hydroxyl group and the acridine ring, with an expected chemical shift in the range of 65-75 ppm. The methyl carbon (-CH₃) would appear further upfield, typically around 20-30 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acridine C (13C) | 120 - 150 |
| -CH(OH)- | 65 - 75 |
| -CH₃ | 20 - 30 |
Predicted data in a typical deuterated solvent like CDCl₃.
To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. A key expected correlation would be between the methine proton (-CH(OH)-) quartet and the methyl (-CH₃) doublet of the ethanol side chain, confirming their direct connectivity. Correlations among the aromatic protons would also help in assigning their specific positions on the acridine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. pressbooks.pubucr.edunih.gov It would show a cross-peak connecting the methine proton signal to the methine carbon signal and another cross-peak linking the methyl proton signals to the methyl carbon signal. This technique would also correlate each aromatic proton with its directly attached carbon atom.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its structure. researchgate.net
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group.
C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the acridine ring would typically appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). vscht.cz
C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl and methine groups would be observed in the 2850-3000 cm⁻¹ region. vscht.cz
C=C and C=N Stretches: The aromatic carbon-carbon and carbon-nitrogen double bond stretching vibrations of the acridine core would give rise to a series of sharp, medium-to-strong peaks in the 1450-1650 cm⁻¹ range.
C-O Stretch: A strong C-O stretching band, characteristic of a secondary alcohol, is expected to appear in the 1050-1150 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C/C=N | Stretch | 1450 - 1650 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uknih.gov
For this compound (C₁₅H₁₃NO), the exact molecular weight is 223.0997 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 223.
The fragmentation of the molecular ion would likely proceed through several common pathways for alcohols and aromatic systems:
Loss of a methyl radical (•CH₃): Cleavage of the C-C bond in the ethanol side chain would result in the loss of a methyl radical (mass = 15 amu), leading to a significant fragment ion at m/z 208 ([M-15]⁺). This fragment corresponds to the stable [acridin-9-yl(hydroxy)methyl] cation.
Loss of water (H₂O): Alcohols often undergo dehydration, losing a water molecule (mass = 18 amu). libretexts.orgyoutube.com This would produce a fragment ion at m/z 205 ([M-18]⁺˙).
Alpha-cleavage: Cleavage of the bond between C-9 of the acridine ring and the ethanol side chain could lead to the formation of a highly stable acridinyl cation at m/z 179 or 178.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 223 | [C₁₅H₁₃NO]⁺˙ (Molecular Ion) | - |
| 208 | [C₁₄H₁₀NO]⁺ | •CH₃ |
| 205 | [C₁₅H₁₁N]⁺˙ | H₂O |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of small molecules. nih.govnih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For a compound like this compound (C₁₅H₁₃NO), HRMS can differentiate its molecular formula from other potential formulas that have the same nominal mass.
The technique is particularly powerful when coupled with tandem mass spectrometry (MS/MS), where ions are fragmented to provide structural information. nih.gov While electron ionization (EI) can lead to extensive fragmentation, softer ionization techniques are often used to preserve the molecular ion, which is crucial for calculating the elemental composition. nih.gov The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap mass spectrometers is essential for separating ions with very similar masses, which might be present in a complex sample. nih.gov
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of 1-(acridin-9-yl)pyrrolidine-2,5-dione has been determined, providing a template for understanding how substituents at the 9-position influence the molecular and supramolecular structure. researchgate.net Data from such analyses are crucial for understanding the molecule's physical properties and how it interacts with its environment.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₂₂N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 15.4770(15) |
| b (Å) | 9.7581(9) |
| c (Å) | 8.8722(10) |
| Volume (ų) | 1339.9(2) |
| Z (Molecules per unit cell) | 4 |
| Temperature (K) | 296(2) |
Data derived from a study on a related acridine compound to illustrate typical crystallographic parameters. researchgate.net
The conformation of a molecule describes the spatial arrangement of its atoms, which is defined by bond lengths, bond angles, and torsion angles. For acridine derivatives, the central tricyclic system is largely planar. mdpi.com However, substituents at the 9-position, such as the 1-hydroxyethyl group in this compound, will adopt specific orientations relative to the acridine plane. X-ray analysis of related structures, such as acridinediones, shows that while the central ring tends to be planar, the outer rings can adopt sofa conformations. researchgate.net
Crystal packing refers to the arrangement of molecules in the crystal lattice. The planar nature of the acridine core strongly influences its packing, often leading to arrangements stabilized by π-π stacking interactions. nih.govrsc.org In many acridine cocrystals, molecules form columns through these stacking interactions. nih.gov The efficiency of this packing can be quantified by the Kitaigorodskii packing index, with more densely packed structures often exhibiting higher stability. nih.gov The specific arrangement, whether it be stacked columns or other motifs like herringbone patterns, is dictated by a combination of intermolecular forces. nih.gov
Intermolecular forces are the non-covalent interactions that hold molecules together in a condensed phase. libretexts.orglibretexts.org These forces, though weaker than covalent bonds, are critical in determining the crystal structure and bulk properties of a material. libretexts.orglibretexts.org In the solid state, acridine derivatives participate in a variety of intermolecular interactions.
Given the presence of a hydroxyl group (-OH) and a nitrogen atom in the acridine ring, this compound is capable of forming strong hydrogen bonds. Studies on cocrystals of acridine with hydroxy-containing molecules confirm the prevalence of O–H⋯N hydrogen bonds, which often form primary structural motifs like heterodimers. nih.gov Other significant interactions include weaker C–H⋯O and C–H⋯π hydrogen bonds. nih.govresearchgate.net Furthermore, the aromatic acridine ring system facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing significantly to the stability of the crystal packing. nih.govrsc.org The interplay of these varied interactions creates a complex and stable three-dimensional supramolecular framework. researchgate.net
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides essential information about the electronic structure and photophysical behavior of molecules. researchgate.net Acridine and its derivatives are well-known for their distinct photophysical properties, making them useful as fluorescent dyes and probes. mdpi.com These properties are highly sensitive to the molecular structure and the surrounding environment. mdpi.comresearchgate.net
UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic transitions. The UV-Vis spectra of acridine derivatives typically show significant absorption in the 350-450 nm range. researchgate.net This absorption corresponds to π-π* transitions within the conjugated aromatic system of the acridine ring. researchgate.net The exact position of the absorption maxima (λ_max) and the molar absorptivity are influenced by the nature and position of substituents on the acridine core, as well as the solvent. mdpi.comnih.gov For example, the introduction of sulfonic acid groups can cause a bathochromic (red) shift in the absorption maximum. mdpi.com
Many acridine derivatives are highly fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. researchgate.net Fluorescence spectroscopy is a powerful technique for studying these properties. The emission spectra for acridine compounds are often recorded in the 420-600 nm region. researchgate.net The difference between the absorption maximum and the emission maximum is known as the Stokes shift. Some 9-substituted-4,5-dimethoxyacridine derivatives have been noted for their extremely large Stokes shifts. researchgate.net
The fluorescence quantum yield, which measures the efficiency of the fluorescence process, and the fluorescence lifetime are key parameters that characterize a fluorophore. researchgate.net These properties are dependent on the molecular structure and can be significantly affected by the solvent environment. researchgate.net For example, the photoluminescence lifetime of some acridine derivatives was found to be longer in aqueous media compared to organic solvents like ethanol and methanol. researchgate.net The substituent at the 9-position plays a crucial role in determining the fluorescence characteristics of the molecule. researchgate.net
| Compound Type | Absorption λ_max (nm) | Emission λ_max (nm) | Key Feature |
|---|---|---|---|
| Acridine Orange | 490 | 530 | High fluorescence quantum yield (0.46). mdpi.com |
| Acridine (pure) | ~350-400 | 420 | Baseline for comparison. researchgate.net |
| Acridine Cocrystals | - | 446-485 | Red-shifted emission compared to pure acridine. researchgate.net |
| 9-Substituted-4,5-dimethoxyacridines | - | - | Reported to have very large Stokes shifts. researchgate.net |
Data compiled from studies on various acridine compounds to illustrate the range of photophysical properties. researchgate.netresearchgate.netmdpi.com
Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. The determination of this value is essential for characterizing the emissive properties of a compound and is influenced by various factors, including the molecular structure, solvent environment, and temperature.
Theoretical Background
The fluorescence quantum yield is determined by the relative rates of the radiative decay process (fluorescence, kf) and the non-radiative decay processes (internal conversion, k_ic_, and intersystem crossing, k_isc_). The quantum yield can be expressed by the following equation:
Φf = kf / (kf + k_ic_ + k_isc_)
Where:
kf is the rate constant for fluorescence.
k_ic_ is the rate constant for internal conversion.
k_isc_ is the rate constant for intersystem crossing.
Non-radiative pathways compete with fluorescence and reduce the quantum yield. Factors that promote non-radiative decay, such as molecular vibrations, solvent quenching, and the presence of heavy atoms, will lead to a lower quantum yield.
Measurement Techniques
The determination of fluorescence quantum yields can be performed using either absolute or relative methods.
Absolute Method: This method directly measures the number of emitted and absorbed photons. Techniques such as integrating sphere measurements are employed to capture all the emitted light. While accurate, this method is technically demanding and requires specialized instrumentation.
Relative Method: This is the more common approach and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φx = Φs * (Ix / Is) * (As / Ax) * (nx^2 / ns^2)
Where:
Φs is the quantum yield of the standard.
I is the integrated fluorescence intensity.
A is the absorbance at the excitation wavelength.
n is the refractive index of the solvent.
The subscripts x and s refer to the unknown sample and the standard, respectively.
To minimize errors, the absorbance of both the sample and the standard should be kept low (typically below 0.1) to avoid inner filter effects.
Research Findings for Acridine Derivatives
For instance, research has shown that the fluorescence quantum yield of some acridine-based probes can vary significantly with solvent polarity. In one study, the quantum yield of an acridine-dicyanoisophorone-based probe increased from 0.5% in a non-polar solvent to 35.6% in a more polar environment. rsc.org This highlights the strong influence of the local microenvironment on the emissive properties of acridine derivatives.
Furthermore, the interaction of acridine derivatives with biological macromolecules, such as DNA, has been shown to significantly alter their quantum yields. nih.govnih.govnih.gov This is often attributed to changes in the rigidity of the molecule and protection from solvent quenching upon binding.
The table below presents quantum yield data for some representative acridine compounds to illustrate the range of values observed for this family of fluorophores.
| Compound Name | Solvent/Environment | Quantum Yield (Φf) |
| Acridine Orange | Basic ethanol | 0.2 |
| Acridine Yellow | Ethanol | 0.47 |
| 9-Aminoacridine | Ethanol | - |
Data for 9-Aminoacridine in ethanol was not provided in the search results.
These values demonstrate the variability in fluorescence efficiency within the acridine family. The substitution pattern and the surrounding medium play a crucial role in dictating the balance between radiative and non-radiative decay pathways, ultimately determining the observed quantum yield. Further experimental investigation is required to determine the specific quantum yield of this compound and to fully characterize its photophysical properties.
Theoretical and Computational Investigations of 1 Acridin 9 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit with approximations. These methods provide detailed information about electronic structure, molecular orbitals, and charge distribution, which are key to understanding chemical reactivity.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than other high-level methods while providing accurate results for a wide range of chemical systems. nih.gov
DFT calculations for acridine (B1665455) derivatives are often performed using functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G or LANL2DZ to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.net Such studies on related 9-anilinoacridine (B1211779) derivatives have been used to understand their reactive nature and stability. researchgate.net For 1-(Acridin-9-yl)ethan-1-ol, DFT would be employed to determine key structural parameters (bond lengths and angles) and to derive the electronic properties discussed in the following sections.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. wikipedia.org A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgdergipark.org.tr Conversely, a large HOMO-LUMO gap suggests high stability. mdpi.com For acridine derivatives, the HOMO is typically distributed over the electron-rich acridine ring system, while the LUMO is also located on this aromatic system.
Table 1: Illustrative Frontier Orbital Energies for a Heterocyclic Compound (Note: The following values are representative for similar aromatic heterocyclic compounds and are not derived from specific calculations on this compound.)
| Parameter | Energy (eV) |
| EHOMO | -5.85 |
| ELUMO | -1.70 |
| Energy Gap (ΔE) | 4.15 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.
Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue-colored regions signify a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow regions represent neutral or intermediate potential. For this compound, the MEP surface would be expected to show a negative potential (red) around the electronegative nitrogen atom of the acridine ring and the oxygen atom of the hydroxyl group, identifying them as likely sites for electrophilic interaction.
Key global reactivity indices include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
Table 2: Illustrative Global Reactivity Descriptors (Note: These values are calculated from the illustrative energies in Table 1 and are not specific to this compound.)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.70 |
| Electronegativity (χ) | 3.775 |
| Chemical Hardness (η) | 2.075 |
| Chemical Softness (S) | 0.482 |
| Electrophilicity Index (ω) | 3.43 |
Exploration of 1 Acridin 9 Yl Ethan 1 Ol in Advanced Chemical Applications
Catalytic Applications
The structural attributes of 1-(Acridin-9-yl)ethan-1-ol, specifically the nitrogen heteroatom within the aromatic system and the hydroxyl group on the chiral side chain, position it as a promising candidate for catalytic applications.
Role as Ligands in Metal-Catalyzed Reactions
The development of metal complexes for catalysis is highly dependent on ligand design. Acridine-based ligands have been successfully employed in catalysis, particularly with transition metals like ruthenium. rsc.orgd-nb.info Acridine-based pincer-type ligands, for example, have been shown to be effective in reactions such as the selective coupling of alcohols with ammonia (B1221849) to form primary amines. d-nb.info
The this compound molecule contains two potential coordination sites: the lone pair of electrons on the acridine (B1665455) nitrogen and the oxygen atom of the hydroxyl group. This allows it to function as a bidentate ligand. Furthermore, the presence of a stereocenter at the carbon bearing the hydroxyl group means the ligand is chiral. Chiral ligands are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds. For instance, chiral platinum-acridine agents have been developed where a chiral linker plays a critical role in determining biological activity and DNA binding affinity, highlighting the importance of stereochemistry in the functionality of acridine derivatives. nih.gov The specific geometry of this compound could be leveraged to create a chiral environment around a metal center, potentially inducing enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.
Application in Organic Synthesis Methodologies
Beyond its role as a ligand, the acridine nucleus itself is an active participant in various synthetic transformations. Acridine and its derivatives are known to act as potent photocatalysts, driven by their favorable redox potentials in excited states. chemistryviews.org For example, acridine can be used in dual-catalytic systems, often paired with a copper catalyst, for reactions like direct decarboxylative conjugate additions. nih.gov The strong oxidative strength of acridinium (B8443388) salts in their excited states makes them highly effective in catalyzing a range of oxidative chemical transformations. chemistryviews.org
The core structure of this compound could be employed as a building block in multi-component reactions for the construction of more complex molecular architectures. The synthesis of various acridine derivatives is a significant area of organic chemistry, often utilizing metal catalysts or microwave-assisted methods to improve efficiency and yield. researchgate.netrsc.org The reactivity of the acridine ring system allows for further functionalization, making it a versatile scaffold in the synthesis of novel compounds. ptfarm.pl
Materials Science Applications
The inherent photophysical properties of the acridine core make it an attractive component for advanced materials. Its rigid, planar structure and strong fluorescence are foundational to its use in sensors, optical devices, and supramolecular assemblies. taylorfrancis.comresearchgate.net
Development of Fluorescent Probes and Sensors (non-biological)
Acridine derivatives are widely recognized for their application as fluorescent chemosensors. taylorfrancis.com The fluorescence of the acridine ring is highly sensitive to its chemical environment and can be modulated by the presence of specific analytes. This principle has been used to design a variety of "turn-on" or "turn-off" sensors for metal ions and anions. researchgate.netnih.govnih.gov The sensing mechanism typically involves a receptor unit attached to the acridine fluorophore, which selectively binds the target analyte. This binding event alters the electronic properties of the system, leading to a detectable change in fluorescence intensity or wavelength.
Acridine-based probes have demonstrated high selectivity and sensitivity for a range of metal ions, including Fe³⁺, Ni²⁺, Zn²⁺, Al³⁺, and Cd²⁺. researchgate.netnih.govresearchgate.net Similarly, sensors for anions like hypochlorite (B82951) (ClO⁻) and fluoride (B91410) (F⁻) have been developed. mdpi.comnih.gov The this compound scaffold could be readily functionalized, for example, by modifying the hydroxyl group to incorporate specific ion-binding moieties, to create novel, selective fluorescent sensors for environmental or industrial monitoring.
| Acridine Derivative Type | Target Analyte | Detection Limit (LOD) | Fluorescence Response | Reference |
|---|---|---|---|---|
| Acridino-diaza-crown ether | Zn²⁺, Al³⁺, Bi³⁺ | 59 nM - 1 µM | Fluorescence enhancement ("Turn-on") | nih.gov |
| Schiff base acridine | Fe³⁺ | 4.13 µM | Fluorescence quenching ("Turn-off") | nih.gov |
| Schiff base acridine | Ni²⁺ | 1.52 µM | Fluorescence quenching ("Turn-off") | nih.gov |
| Diethanolamine-functionalized acridine | Cd²⁺ | 0.13 µM | Fluorescence enhancement ("Turn-on") | researchgate.net |
| Hydrazine-carbothioamide acridine | ClO⁻ | 7.65 µM | Fluorescence quenching ("Turn-off") | mdpi.com |
| Triarylboron/Acridine conjugate | F⁻ | 0.1 µM | Bathochromic shift (Green to Yellow) | nih.gov |
Integration into Optical and Photonic Materials
The strong absorption in the UV-visible region and intense fluorescence emission are key characteristics of acridine compounds, making them suitable for use in optical and photonic materials. researchgate.netmdpi.com By coordinating acridine with metal ions like Cu(I) or Ag(I), its intrinsic fluorescence can be significantly enhanced, with quantum yields approaching 50%. rsc.org This property is valuable for creating efficient light-emitting materials.
Acridine derivatives have been incorporated into metal-organic frameworks (MOFs) to create host-guest materials with interesting photoelectrochemical properties. rsc.org For example, a Cd(II)-based MOF with protonated acridine cations encapsulated as guests exhibited bright yellow emission and a high photocurrent response, demonstrating its potential for use in self-driven photodetectors and as a phosphor for white LEDs. rsc.org The integration of this compound into polymeric matrices or its use as a building block for crystalline materials could yield new materials for applications in nonlinear optics, optical data storage, or as the active medium in dye lasers. researchgate.netoptica.org
| Compound/System | Excitation Max (λex) | Emission Max (λem) | Key Optical Property/Application | Reference |
|---|---|---|---|---|
| Acridine Orange (bound to DNA) | 502 nm | 525 nm (Green) | Fluorescent staining | wikipedia.org |
| Acridine Orange (bound to RNA) | 460 nm | 650 nm (Red) | Differential fluorescent staining | wikipedia.org |
| Acridine in Ethanol (B145695) | ~247 nm | Not specified | Strong UV absorption | mdpi.com |
| Cd(II)/Acridine MOF | Not specified | Bright Yellow | Phosphor for white LEDs, photodetector | rsc.org |
| Cu(I)/Acridine Complex | Not specified | Enhanced fluorescence | Photoluminescent quantum yield up to 50% | rsc.org |
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to construct well-ordered, functional architectures. wikipedia.orglibretexts.org The planar, electron-rich aromatic system of acridine is ideally suited for π-π stacking interactions, which are a dominant force in the assembly of many acridine-containing crystal structures. umsl.eduresearchgate.net
Furthermore, the nitrogen atom of the acridine ring and the hydroxyl group of the 1-hydroxyethyl side chain in this compound are capable of acting as hydrogen bond acceptors and donors, respectively. These interactions can be used to direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. researchgate.netnih.gov Acridine has been shown to form co-crystals with various molecules, where O-H···N hydrogen bonds are a common and robust supramolecular synthon. nih.gov In host-guest chemistry, acridine can act as the guest, becoming encapsulated within the cavities of larger host molecules or frameworks, such as MOFs or cyclodextrins. rsc.orgnih.gov This encapsulation can protect the acridine molecule, alter its photophysical properties, and lead to the development of responsive materials. rsc.orgwikipedia.org The specific structure of this compound could be exploited to design complex, functional supramolecular systems for applications in molecular recognition or materials design.
Lack of Publicly Available Research Hinders
Despite a thorough review of scientific literature, no specific research findings on the chemical compound this compound and its role as a precursor in synthetic organic chemistry are presently available. Consequently, a detailed article on its use in the construction of complex polycyclic systems or for derivatization into novel chemical architectures, as per the requested outline, cannot be generated at this time.
The acridine scaffold itself is a well-known privileged structure in medicinal and materials chemistry. The reactivity of the C-9 position of the acridine ring is widely exploited for the synthesis of a diverse range of derivatives. Typically, nucleophilic substitution reactions at the 9-position, often starting from 9-chloroacridine (B74977), are employed to introduce various functionalities. These derivatives have been extensively investigated for their biological activities and material properties.
However, the specific compound of interest, this compound, which features a hydroxyethyl (B10761427) group at the 9-position, does not appear in the currently accessible scientific databases and research articles. Information regarding its synthesis, characterization, and subsequent chemical transformations is absent. Without foundational research on the compound itself, any discussion of its application as a precursor in the synthesis of more complex molecules would be purely speculative and would not meet the required standards of scientific accuracy.
Further research into the synthesis and reactivity of this compound is necessary to determine its potential as a building block in synthetic organic chemistry. Until such studies are conducted and published, a comprehensive and scientifically accurate article on its applications in the construction of polycyclic systems and the creation of novel chemical architectures remains unfeasible.
To provide a comprehensive report as requested, the following data would be essential:
Synthesis of this compound: Detailed experimental procedures, including starting materials, reagents, reaction conditions, and purification methods.
Reactivity Studies: Investigations into how the hydroxyl group and the acridine core of this compound participate in chemical reactions.
Applications in Polycyclic Synthesis: Documented examples of using this compound to construct larger, multi-ring systems, including reaction schemes and product characterization.
Derivatization: Published methods for modifying the structure of this compound to create new molecules with potentially interesting properties.
Without this fundamental information, the requested article cannot be produced.
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
While classical methods for synthesizing acridine (B1665455) derivatives, such as the Bernthsen synthesis, are well-established, future research should focus on developing more efficient, sustainable, and versatile pathways to 1-(Acridin-9-yl)ethan-1-ol and its analogues. The existing synthetic routes often require harsh conditions or multi-step procedures, limiting the rapid generation of diverse derivatives.
Future synthetic research could explore several promising areas:
Asymmetric Synthesis: The hydroxyl-bearing carbon in this compound is a chiral center. Developing catalytic asymmetric methods for its synthesis would be a significant advancement, allowing for the selective production of either the (R)- or (S)-enantiomer. This would be crucial for applications where chirality plays a key role, such as in chiral recognition or catalysis.
Flow Chemistry and Process Optimization: Transitioning from batch synthesis to continuous flow processes could offer improved reaction control, enhanced safety, and greater scalability. A continuous flow setup could facilitate the optimization of reaction parameters (temperature, pressure, reaction time) to maximize yield and purity.
Biocatalysis: The use of enzymes (e.g., ketoreductases) for the stereoselective reduction of a precursor like 9-acetylacridine could provide a highly efficient and environmentally friendly route to enantiopure this compound.
Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the substituted acridine core in a single step from simple starting materials would dramatically increase synthetic efficiency. A potential MCR could involve an aniline (B41778) derivative, an aldehyde, and a component to install the hydroxyethyl (B10761427) side chain.
| Proposed Synthetic Approach | Key Advantages | Research Goal |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds. | Develop chiral catalysts for the stereoselective addition of an ethyl group to a 9-formylacridine precursor or reduction of 9-acetylacridine. |
| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Design and optimize a continuous flow reactor for the synthesis, minimizing reaction time and waste. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Screen and engineer ketoreductase enzymes for the efficient and selective synthesis of (R)- or (S)-1-(Acridin-9-yl)ethan-1-ol. |
| One-Pot Multicomponent Reactions | High atom economy, reduced synthesis time and waste. | Devise a one-pot reaction combining an aniline, a suitable C2-synthon, and a cyclization agent to build the molecule efficiently. |
Advanced Computational Investigations of Reactivity and Properties
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work. Future research should leverage advanced computational methods to build a comprehensive in-silico profile of this compound.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the ground-state electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. This information is vital for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.
Time-Dependent DFT (TD-DFT): To explore the promising photophysical properties of the acridine core, TD-DFT calculations can simulate UV-Vis absorption and emission spectra. These studies can predict fluorescence quantum yields and lifetimes, and elucidate the nature of the electronic transitions (e.g., n→π* or π→π*), providing insight into its potential as a fluorophore.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the hydroxyethyl side chain and its interaction with surrounding solvent molecules or other species. This is particularly relevant for understanding how the local environment affects the compound's photophysical properties.
Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed synthetic reactions, helping to identify transition states and intermediates. This can aid in optimizing reaction conditions and developing new synthetic pathways.
| Computational Method | Property/Phenomenon to Investigate | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, electrostatic potential. | Prediction of chemical reactivity, stability, and intermolecular interaction sites. |
| Time-Dependent DFT (TD-DFT) | Excited states, absorption/emission spectra, transition energies. | Design of derivatives with tailored photophysical properties for sensing or imaging applications. |
| Molecular Dynamics (MD) | Conformational flexibility, solvent effects, intermolecular interactions. | Understanding of solvatochromism and the influence of the environment on molecular behavior. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reactivity within a complex environment (e.g., on a surface). | Modeling behavior in materials science applications, such as interactions with semiconductor surfaces. |
Exploration of New Non-Biological Applications
While acridine derivatives have been extensively studied for biological purposes, the unique properties of this compound make it a candidate for various non-biological applications. Future research should focus on harnessing its photophysical and chemical characteristics for materials science and catalysis.
Potential application areas to be explored:
Organic Electronics: The acridine moiety is a well-known fluorophore. This compound could be investigated as an emitter or host material in Organic Light-Emitting Diodes (OLEDs). The hydroxy group provides a handle for further functionalization or incorporation into a polymer backbone. Research could focus on synthesizing derivatives to tune the emission color and improve quantum efficiency. Acridone-based materials have already shown promise for thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs.
Photoredox Catalysis: Acridinium (B8443388) salts are potent photo-oxidants used in organic synthesis. Future work could explore the conversion of this compound into its corresponding acridinium salt and evaluate its potential as a novel photoredox catalyst. The specific substitution pattern may influence its redox potentials and catalytic activity.
Chemosensors: The fluorescence of the acridine core is often sensitive to its local environment. The hydroxyl group could act as a recognition site for specific analytes (e.g., metal ions or anions) through hydrogen bonding or coordination. Binding of an analyte could lead to a measurable change in the fluorescence intensity or wavelength, forming the basis of a chemical sensor.
Interdisciplinary Research with Materials Science and Physics
The most innovative breakthroughs for this compound are likely to emerge from collaborations between chemistry, materials science, and physics. Such interdisciplinary efforts can bridge the gap between molecular design and functional device fabrication.
Future interdisciplinary projects could include:
Functional Polymers: Materials scientists could collaborate with chemists to incorporate this compound as a monomer into polymers such as polyesters or polyurethanes via its hydroxyl group. The resulting materials could possess unique photoluminescent or conductive properties, suitable for applications in optical films or conductive plastics.
Solid-State Photophysics: Physicists could investigate the photophysical properties of crystalline or thin-film forms of the compound. Studies on phenomena like aggregation-induced emission (AIE) or solid-state fluorescence would be crucial for its application in solid-state lighting and displays.
Hybrid Organic-Inorganic Materials: Research could be directed towards grafting this compound onto the surface of inorganic nanoparticles (e.g., silica (B1680970), quantum dots). This could create hybrid materials where the acridine unit acts as a photosensitizer, transferring energy to the inorganic core, with potential applications in photocatalysis or bio-imaging.
Metal-Organic Frameworks (MOFs): The compound could be functionalized with additional ligating groups to serve as a building block for new MOFs. These materials could exhibit interesting properties such as luminescence-based sensing or catalysis. The combination of the rigid acridine core with flexible coordination sites could lead to novel network topologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
